(2-Carboxyethyl)-3-((4,4,5,5,6,6,7,7,8,8,9,9,10,11,11,11-hexadecafluoro-2-hydroxy-10-(trifluoromethyl)undecyl)amino)propyldimethylammonium hydroxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Carboxyethyl)-3-((4,4,5,5,6,6,7,7,8,8,9,9,10,11,11,11-hexadecafluoro-2-hydroxy-10-(trifluoromethyl)undecyl)amino)propyldimethylammonium hydroxide is a complex organic compound characterized by its unique structure, which includes a carboxyethyl group, a highly fluorinated hydroxyundecyl group, and a dimethylammonium hydroxide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Carboxyethyl)-3-((4,4,5,5,6,6,7,7,8,8,9,9,10,11,11,11-hexadecafluoro-2-hydroxy-10-(trifluoromethyl)undecyl)amino)propyldimethylammonium hydroxide typically involves multiple steps. The process begins with the preparation of the fluorinated hydroxyundecyl precursor, which is then reacted with a suitable amine to form the amino derivative. This intermediate is further reacted with a carboxyethylating agent under controlled conditions to yield the final product. The reaction conditions often require precise temperature control, inert atmosphere, and the use of specific catalysts to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of advanced technologies such as microfluidization and high-pressure reactors can enhance the efficiency and scalability of the synthesis. Quality control measures, including chromatography and spectroscopy, are essential to monitor the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
(2-Carboxyethyl)-3-((4,4,5,5,6,6,7,7,8,8,9,9,10,11,11,11-hexadecafluoro-2-hydroxy-10-(trifluoromethyl)undecyl)amino)propyldimethylammonium hydroxide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The carboxyethyl group can be reduced to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like alkyl halides. The reactions typically occur under controlled temperatures and may require the use of solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield fluorinated ketones, while reduction of the carboxyethyl group can produce fluorinated alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of advanced materials, including fluorinated polymers and surfactants. Its unique structure imparts desirable properties such as hydrophobicity and chemical resistance.
Biology
In biological research, (2-Carboxyethyl)-3-((4,4,5,5,6,6,7,7,8,8,9,9,10,11,11,11-hexadecafluoro-2-hydroxy-10-(trifluoromethyl)undecyl)amino)propyldimethylammonium hydroxide is studied for its potential as a bioactive agent. Its fluorinated moiety can enhance the stability and bioavailability of pharmaceuticals.
Medicine
In medicine, this compound is explored for its potential therapeutic applications, including as an antimicrobial agent. Its unique structure allows it to interact with biological membranes, potentially disrupting microbial cell walls.
Industry
In the industrial sector, this compound is used in the formulation of specialty coatings, lubricants, and adhesives. Its chemical stability and resistance to harsh environments make it suitable for use in extreme conditions.
Mechanism of Action
The mechanism of action of (2-Carboxyethyl)-3-((4,4,5,5,6,6,7,7,8,8,9,9,10,11,11,11-hexadecafluoro-2-hydroxy-10-(trifluoromethyl)undecyl)amino)propyldimethylammonium hydroxide involves its interaction with molecular targets such as enzymes and cell membranes. The fluorinated moiety can enhance the compound’s ability to penetrate biological membranes, while the amino and carboxyethyl groups can interact with specific proteins and enzymes, modulating their activity. This interaction can lead to various biological effects, including antimicrobial activity and modulation of cellular processes.
Properties
CAS No. |
73353-25-0 |
---|---|
Molecular Formula |
C20H25F19N2O4 |
Molecular Weight |
718.4 g/mol |
IUPAC Name |
2-carboxyethyl-[3-[[4,4,5,5,6,6,7,7,8,8,9,9,10,11,11,11-hexadecafluoro-2-hydroxy-10-(trifluoromethyl)undecyl]amino]propyl]-dimethylazanium;hydroxide |
InChI |
InChI=1S/C20H23F19N2O3.H2O/c1-41(2,7-4-11(43)44)6-3-5-40-9-10(42)8-12(21,22)14(24,25)16(28,29)18(32,33)17(30,31)15(26,27)13(23,19(34,35)36)20(37,38)39;/h10,40,42H,3-9H2,1-2H3;1H2 |
InChI Key |
PYARMOUCKHFGKQ-UHFFFAOYSA-N |
Canonical SMILES |
C[N+](C)(CCCNCC(CC(C(C(C(C(C(C(C(F)(F)F)(C(F)(F)F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)O)CCC(=O)O.[OH-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.